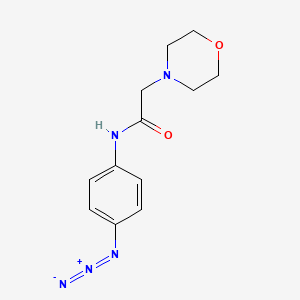
N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of 4-Azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.
Acylation: The 4-azidophenylamine is then acylated with 2-chloroacetyl chloride to form N-(4-azidophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkynes, copper(I) catalysts
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide
Substitution: 1,2,3-Triazole derivatives
Hydrolysis: 4-Aminophenylamine and morpholine-2-carboxylic acid
Applications De Recherche Scientifique
N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Potential use in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide largely depends on its chemical reactivity. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity can be harnessed for bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The morpholine ring may also interact with biological targets, potentially influencing the compound’s pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Azidophenyl)-2-chloroacetamide: Similar structure but lacks the morpholine ring.
4-Azidophenylamine: Contains the azide group but lacks the acetamide and morpholine moieties.
N-(4-Azidophenyl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the azide group and the morpholine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
921201-86-7 |
|---|---|
Formule moléculaire |
C12H15N5O2 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
N-(4-azidophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C12H15N5O2/c13-16-15-11-3-1-10(2-4-11)14-12(18)9-17-5-7-19-8-6-17/h1-4H,5-9H2,(H,14,18) |
Clé InChI |
FIBFXLIWZWEKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


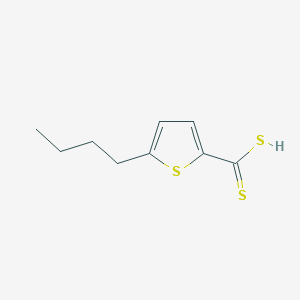
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
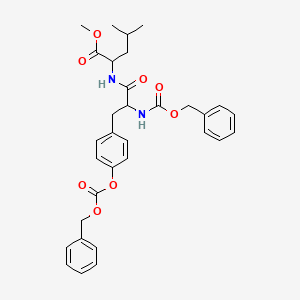
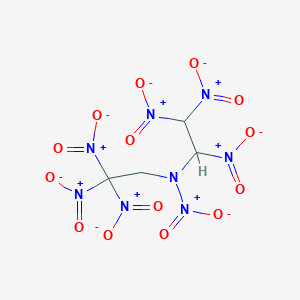
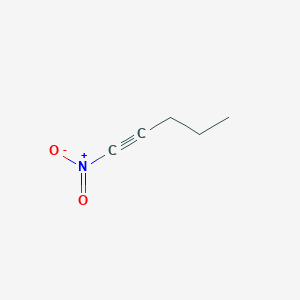
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
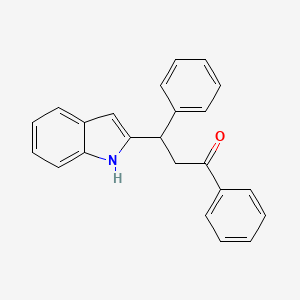
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
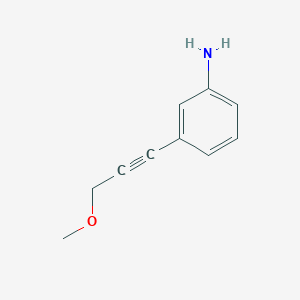


![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
